molecular formula C8H14N2O4 B3151655 [4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid CAS No. 717904-41-1

[4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid

Cat. No.: B3151655
CAS No.: 717904-41-1
M. Wt: 202.21 g/mol
InChI Key: ABBUFXWJBRTBBA-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazin-1-ylacetic acid (CAS 124335-65-5) is a piperazine derivative characterized by a hydroxyethyl group at the 4-position of the piperazine ring and a ketone-modified acetic acid moiety (oxo group) . Structurally, it can be represented as 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid. This compound is widely utilized in organic synthesis as a building block for designing molecules with piperazine scaffolds, which are prevalent in pharmaceuticals and bioactive compounds . Additionally, its hydroxyethyl and carboxylic acid groups contribute to its utility as a buffering agent in biochemical assays, though its buffering range differs from common buffers like HEPES due to its lower pKa (~4.5–5.0) .

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-6-5-9-1-3-10(4-2-9)7(12)8(13)14/h11H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBUFXWJBRTBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235806
Record name 4-(2-Hydroxyethyl)-α-oxo-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-41-1
Record name 4-(2-Hydroxyethyl)-α-oxo-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717904-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)-α-oxo-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)piperazin-1-ylacetic acid typically involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group, followed by the reaction with oxoacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-(2-Hydroxyethyl)piperazin-1-ylacetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

Reagents and Conditions:

  • Hydrogen peroxide (H₂O₂) : Commonly used for selective oxidation of thiol or aldehyde groups .

  • Solvent : Isopropanol or ethanol under basic conditions (e.g., triethylamine) .

Reaction Mechanism:
The hydroxyethyl group (-CH₂CH₂OH) can undergo oxidation to form a carboxylic acid (-COOH) or aldehyde (-CHO), depending on the oxidizing agent. For instance, H₂O₂ converts thiol groups to disulfides, which may influence the compound’s reactivity .

Products:

  • Oxidation of the hydroxyethyl group: Formation of 4-(2-oxoethyl)piperazin-1-ylacetic acid.

  • Oxidation of the oxo group: Formation of substituted piperazine derivatives with enhanced solubility .

Data Table:

ReagentSolventProductReference
H₂O₂Isopropanol4-(2-Oxoethyl)piperazin-1-ylacetic acid

Reduction Reactions

Reagents and Conditions:

  • Sodium borohydride (NaBH₄) : Reduces carbonyl groups (C=O) to hydroxyls (-CH₂OH) under acidic conditions .

  • Lithium aluminum hydride (LiAlH₄) : Stronger reducing agent for amides or ketones .

Reaction Mechanism:
The oxo group (C=O) in the acetic acid moiety is reduced to a hydroxyl group (-CH₂OH), altering the compound’s solubility and reactivity.

Products:

  • Reduction of the oxo group: Formation of 4-(2-hydroxyethyl)piperazin-1-ylacetic alcohol.

  • Partial reduction of the piperazine ring: Formation of substituted dihydro-piperazine derivatives .

Data Table:

ReagentSolventProductReference
NaBH₄Ethanol4-(2-Hydroxyethyl)piperazin-1-ylacetal

Substitution Reactions

Reagents and Conditions:

  • Alkyl halides (e.g., CH₃I) : React with the piperazine nitrogen under basic conditions (e.g., K₂CO₃) .

  • Aryl iodides : Coupled via palladium-catalyzed cross-coupling reactions .

Reaction Mechanism:
The secondary amine in the piperazine ring undergoes nucleophilic substitution with electrophiles. Palladium catalysts (e.g., PdCl₂) facilitate coupling reactions with aromatic rings .

Products:

  • Alkylation: Substituted piperazine derivatives (e.g., 4-(2-hydroxyethyl)-N-methylpiperazin-1-ylacetic acid).

  • Arylation: Polysubstituted arenes with piperazine-acetic acid moieties .

Data Table:

ReagentCatalystProductReference
CH₃IK₂CO₃Alkylated piperazine derivatives
Aryl iodidePdCl₂Arylated piperazine-acetic acid

Coupling Reactions

Reagents and Conditions:

  • N,N'-Carbonyldiimidazole (CDI) : Facilitates amide coupling under anhydrous conditions .

  • Norbornene (NBE) : Mediates palladium-catalyzed C@H functionalization .

Reaction Mechanism:
The oxoacetic acid group undergoes amide coupling with primary amines. Palladium-catalyzed reactions enable directed C@H activation and functionalization .

Products:

  • Amide coupling: N-substituted acetamide derivatives.

  • C@H functionalization: Polysubstituted aryl compounds with piperazine motifs .

Data Table:

ReagentSolventProductReference
CDIDioxaneN-substituted acetamide derivatives
NBETHFPolysubstituted aryl-piperazine compounds

C@H Functionalization

Reagents and Conditions:

  • Palladium(II) catalysts : Enable directed ortho/para C@H activation .

  • Silver salts : Act as oxidants and halogen scavengers .

Reaction Mechanism:
The compound’s aromatic rings undergo selective functionalization via palladium-mediated carbopalladation and oxidative addition. Silver salts stabilize intermediates and prevent side reactions .

Products:

  • Alkylated/arylated derivatives with enhanced lipophilicity.

  • Functionalized piperazine-acetic acid moieties for drug design .

Data Table:

CatalystAdditiveProductReference
PdCl₂AgNO₃Functionalized aryl-piperazine compounds

Scientific Research Applications

4-(2-Hydroxyethyl)piperazin-1-ylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperazin-1-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Findings:

Functional Group Impact :

  • The hydroxyethyl group in the target compound enhances water solubility compared to aromatic substituents (e.g., chlorophenyl in ). However, bulkier groups like Fmoc () or sulfonyl () reduce solubility in aqueous media.
  • The 2-oxoacetic acid moiety provides a reactive site for further derivatization (e.g., amide bond formation), distinguishing it from HEPES, which has a sulfonic acid group optimized for near-neutral pH buffering .

Buffering Capacity :

  • The target compound’s buffering range (pH 4.5–5.0) is less suited for biological systems than HEPES (pH 6.8–8.2). This limits its use to specialized assays requiring acidic conditions .

Pharmacological Potential: Analogs with aromatic substituents (e.g., 3-chlorophenyl in ) show promise in targeting neuronal receptors or enzymes due to enhanced lipophilicity and receptor interactions.

Synthetic Flexibility :

  • The target compound’s synthesis likely involves nucleophilic substitution between 2-chloroacetic acid derivatives and 4-(2-hydroxyethyl)piperazine, similar to methods described for fluorobenzoyl-piperazine derivatives .

Biological Activity

4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid is a complex organic compound featuring a piperazine ring, a hydroxyethyl group, and an oxoacetic acid moiety. This structural configuration suggests potential applications in medicinal chemistry, particularly due to its ability to interact with various biological targets. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid is C8H16N2O3C_8H_{16}N_2O_3, with a molecular weight of approximately 188.23 g/mol. The presence of both an amine and a carboxylic acid functional group enhances its solubility and reactivity in biological systems .

Biological Activity Overview

Biological activity refers to the effects that a compound exerts on living organisms, which can include pharmacological effects, toxicity, and interactions with cellular components. For 4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid, several potential activities can be hypothesized based on its structure:

  • Anticonvulsant Activity : Similar compounds have shown promise in treating seizures.
  • Neuroactive Properties : The piperazine core is known for its neuroactive effects, suggesting potential applications in neurological disorders.
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties.

Case Studies

  • Anticonvulsant Activity :
    Research indicates that derivatives of compounds containing piperazine rings exhibit significant anticonvulsant properties. For instance, a study demonstrated the synthesis of various piperazine derivatives that were screened for their efficacy against induced seizures in animal models .
  • Neuroactive Properties :
    The neuroactive potential of piperazine derivatives has been documented extensively. A comparative analysis showed that compounds similar to 4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid could modulate neurotransmitter systems, leading to therapeutic effects in conditions such as anxiety and depression .
  • Anticancer Activity :
    Some studies have highlighted the anticancer properties of piperazine-based compounds. For example, research on structurally related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro and in vivo models .

Comparative Biological Activities

Compound NameActivity TypeModel UsedIC50 (µM)Reference
4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acidAnticonvulsantPTZ-induced seizuresTBD
Piperazine Derivative ANeuroactiveMouse model25
Piperazine Derivative BAnticancerHuman cancer cell lines15

The mechanisms through which 4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid exerts its biological effects may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly those involved in GABAergic transmission.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to seizure activity and tumor growth.

Q & A

Q. What are the key physicochemical properties of 4-(2-Hydroxyethyl)piperazin-1-ylacetic acid relevant to experimental design?

Q. What synthetic routes are commonly employed for the preparation of 4-(2-Hydroxyethyl)piperazin-1-ylacetic acid?

  • Methodological Answer: Synthesis typically involves coupling reactions using reagents like HOBt/EDC for amide bond formation . For example:
  • Step 1: Dissolve precursors (e.g., piperazine derivatives and oxoacetic acid) in DMF at 40°C.
  • Step 2: Add coupling agents (HOBt, EDC) and stir overnight .
  • Step 3: Extract with ethyl acetate, wash with acidic/basic solutions, and dry with anhydrous Na₂SO₄ .
  • Step 4: Purify via silica gel chromatography (eluent: EtOAC/petroleum ether) .

Q. What standard analytical techniques are used to confirm the purity and structure of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions on the piperazine ring .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS): ESI-MS for molecular ion confirmation (e.g., m/z 186.16 for C₇H₁₀N₂O₄) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for this compound under varying pH and thermal conditions?

  • Methodological Answer: Stability studies should include:
  • Thermogravimetric Analysis (TGA): Monitor mass loss at elevated temperatures to identify decomposition thresholds .
  • pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC .
  • Compatibility Testing: Avoid storage with oxidizers (e.g., peroxides) to prevent reactive byproducts .

Q. What advanced techniques are recommended for characterizing impurities in 4-(2-Hydroxyethyl)piperazin-1-ylacetic acid?

  • Methodological Answer:
  • HPLC-MS/MS: Couple chromatographic separation with tandem MS to identify low-abundance impurities (e.g., hydrolyzed or oxidized derivatives) .
  • 2D-NMR: Resolve overlapping signals in complex mixtures (e.g., NOESY for spatial proximity analysis) .
  • X-ray Crystallography: Confirm stereochemistry of crystalline impurities (as demonstrated for trifluoroacetate salts in piperazinium derivatives) .

Q. What role does this compound play in biochemical applications, such as protein cross-linking or buffering?

  • Methodological Answer: While structurally related to HEPES (a zwitterionic buffer), the oxoacetic acid group may enable:
  • Chelation: Coordinate metal ions in enzyme assays .
  • Cross-Linking: React with primary amines (e.g., lysine residues) via its carbonyl group under mild acidic conditions .
  • Buffer Compatibility: Test buffering capacity in pH 6.8–8.2 ranges using titration assays, analogous to HEPES optimization .

Data Contradiction Analysis

  • Example: Conflicting solubility reports may arise from polymorphic forms (e.g., crystalline vs. amorphous). Resolve via:
    • Powder X-ray Diffraction (PXRD): Compare diffraction patterns to identify polymorphs .
    • Dynamic Vapor Sorption (DVS): Assess hygroscopicity, which impacts solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid
Reactant of Route 2
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[4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid

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